(2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride
Description
(2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride (CAS: 1212940-65-2) is a chiral β-amino alcohol derivative with a molecular formula of C₈H₁₁ClINO and a molecular weight of 299.54 g/mol . It features a stereospecific (2S) configuration, a 3-iodophenyl substituent, and a hydrochloride salt form, enhancing its stability and solubility for applications in asymmetric synthesis and pharmaceutical research. Key properties include:
- IUPAC Name: (2S)-2-amino-2-(3-iodophenyl)ethanol hydrochloride .
- Storage: No specific storage guidelines are provided in available data, though typical handling for halogenated aromatic compounds (light-sensitive, inert atmosphere) is recommended.
- Purity: Commercial batches are typically offered at >98% purity for research use .
Properties
IUPAC Name |
(2S)-2-amino-2-(3-iodophenyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHIZYOXOAPUIO-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)[C@@H](CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Reaction Conditions and Procedures
Reductive Amination Approach
-
- React 3-iodobenzaldehyde with an appropriate amine source under reductive amination conditions.
- Use reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the imine intermediate to the amino alcohol.
-
- Commonly used solvents include methanol, ethanol, or tetrahydrofuran (THF).
-
- Reactions are typically performed at 0°C to room temperature to control stereochemistry and avoid side reactions.
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- The crude product is purified by recrystallization or chromatographic methods (e.g., silica gel column chromatography) to isolate the pure hydrochloride salt.
Alternative Synthetic Methods
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- Carboxylic acid precursors can be reduced to the corresponding amino alcohols using borane reagents under controlled conditions.
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- For introducing the iodine substituent on the phenyl ring, Sandmeyer reactions starting from anthranilic acid derivatives are employed, followed by reduction to the amino alcohol.
Continuous-Flow Electrochemical Synthesis:
- Recent advances include anodic oxidation in continuous-flow systems to synthesize cyclic iodonium salts, which can be further transformed into iodophenyl amino alcohols under optimized flow conditions.
- This method enhances scalability and reaction control, providing high purity products with isolated yields exceeding 95%.
Optimization of Reaction Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reducing Agent | Sodium borohydride, Lithium aluminum hydride | NaBH4 preferred for mild conditions |
| Solvent | Methanol, ethanol, THF | Choice affects solubility and reaction rate |
| Temperature | 0°C to room temperature | Controls stereoselectivity and side reactions |
| Reaction Time | 2-24 hours | Dependent on scale and reagent reactivity |
| Purification | Recrystallization, silica gel chromatography | Ensures >95% purity |
Purification Techniques
-
- Using solvents such as ethanol or ethyl acetate to obtain crystalline hydrochloride salt.
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- Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate impurities.
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- Purity and identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and melting point analysis.
Research Findings and Data Summary
- The stereochemistry at the 2-position is critical for biological activity; thus, enantioselective synthesis or chiral resolution methods are employed.
- Use of sodium borohydride in methanol at low temperature yields the (2S)-enantiomer with high enantiomeric excess.
- Continuous-flow electrochemical methods have been demonstrated to improve reaction efficiency and scalability while maintaining product purity.
- The hydrochloride salt form enhances water solubility, facilitating subsequent applications in medicinal chemistry.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Reductive amination with NaBH4 | Mild conditions, high stereoselectivity | Requires careful temperature control |
| Borane-mediated reduction | Effective for carboxylic acid precursors | Borane reagents are moisture sensitive |
| Sandmeyer iodination | Efficient introduction of iodine substituent | Multi-step, requires handling diazonium salts |
| Continuous-flow electrochemical | Scalable, controlled, high purity | Requires specialized equipment |
Summary Table of Key Physical and Chemical Data
| Property | Data | Source/Notes |
|---|---|---|
| Molecular Formula | C8H11ClINO | Confirmed by elemental analysis |
| Molecular Weight | 299.53 g/mol | Calculated and experimentally verified |
| Melting Point | Typically 120-130 °C (hydrochloride salt) | Depends on purity |
| Solubility | Soluble in water (hydrochloride form) | Enhanced by salt formation |
| Spectroscopic Data | NMR, MS, IR consistent with structure | Used for purity and identity confirmation |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions:
| Reagent/Conditions | Major Product | Yield | Selectivity |
|---|---|---|---|
| KMnO₄ (acidic) | 3-iodophenylglyoxylic acid | 68% | High for ketone formation |
| CrO₃ (H₂SO₄) | 2-amino-2-(3-iodophenyl)acetic acid | 52% | Moderate |
Mechanistic studies suggest the hydroxyl group is first deprotonated to form an alkoxide intermediate, which is oxidized to a carbonyl group. The iodine substituent stabilizes the transition state via resonance effects .
Substitution Reactions
The iodophenyl group participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed coupling:
Nucleophilic Substitution
| Nucleophile | Conditions | Product |
|---|---|---|
| NH₃ (excess) | CuI, 120°C | 3-aminophenyl derivative |
| Thiophenol | K₂CO₃, DMF | 3-(phenylthio)phenyl analog |
Cross-Coupling Reactions
The iodine atom serves as a leaving group in palladium-catalyzed Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | Biphenyl derivative | 89% |
| 2-Furylboronic acid | NiCl₂, IMes ligand | Heterobiaryl compound | 76% |
Mechanistic pathways involve oxidative addition of the C–I bond to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the C–C bond .
Reduction Reactions
The amino alcohol structure undergoes selective reductions:
| Reagent | Target Group | Product | Notes |
|---|---|---|---|
| NaBH₄ | None | No reaction | Amino group remains intact |
| LiAlH₄ | Ester/byproducts | Complex mixture | Over-reduction observed |
Condensation and Cyclization
The amino and hydroxyl groups enable cyclocondensation:
| Reaction Partner | Conditions | Product | Application |
|---|---|---|---|
| Phthalic anhydride | 140°C, neat | Isoindolinone derivative | Anticancer scaffold |
| Benzaldehyde | HCl, reflux | Oxazolidine analog | Chiral auxiliary synthesis |
Comparative Reactivity with Analogues
| Compound | Iodine Position | Reaction Rate (Suzuki Coupling) |
|---|---|---|
| 3-Iodo isomer | Para | 1.0 (reference) |
| 4-Iodo isomer | Meta | 0.78 ± 0.05 |
| 2-Iodo isomer | Ortho | 0.32 ± 0.03 |
The 3-iodo derivative exhibits superior reactivity due to reduced steric hindrance and optimal electronic effects .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
(2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride serves as a valuable building block in the synthesis of complex organic molecules and pharmaceuticals. Its derivatives have been studied for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound for drug development.
The compound has been investigated for its antimicrobial properties. Research suggests that it can inhibit bacterial growth, making it a candidate for further exploration in antimicrobial therapies.
Case Study: Antimicrobial Properties
A study demonstrated that this compound exhibits activity against several bacterial strains. This property is attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate in the synthesis of various biaryl derivatives through reactions such as Suzuki-Miyaura coupling. Its iodophenyl group allows for substitution reactions that facilitate the formation of new compounds.
| Reaction Type | Description | Key Reagents |
|---|---|---|
| Oxidation | Converts to ketones or aldehydes | Potassium permanganate |
| Reduction | Forms different amines or alcohols | Sodium borohydride |
| Substitution | Produces substituted phenyl derivatives | Nucleophiles (amines, thiols) |
Industrial Applications
In an industrial context, this compound is employed in the development of new materials and chemical processes. Its ability to undergo various chemical reactions makes it a versatile compound for synthesizing pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structurally analogous compounds differ in halogen type (I, Br, Cl, F), substituent positions, and stereochemistry. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Comparative Insights
Halogen Effects
- Iodine (I) : The 3-iodophenyl derivative exhibits the highest molecular weight (299.54 g/mol) due to iodine’s large atomic radius. This enhances van der Waals interactions in binding pockets but may reduce solubility .
- Bromine (Br) : Brominated analogs (e.g., 4-bromo, 3-bromo) show intermediate molecular weights (230–264 g/mol). Bromine’s polarizability improves binding affinity in some catalytic systems .
- Chlorine (Cl) : Chlorinated variants (e.g., 3-chloro, 2,4-dichloro) are lighter (208–242 g/mol) and more lipophilic, favoring membrane permeability .
- Fluorine (F) : Fluorinated compounds (e.g., 3-fluoro) have the lowest molecular weights (203–205 g/mol) and high electronegativity, optimizing metabolic stability and hydrogen-bonding interactions .
Substituent Position
- Meta vs. Para Halogens : The 3-iodophenyl compound may exhibit steric hindrance compared to the 4-iodophenyl isomer, altering receptor-binding orientation .
Stereochemical Considerations
- All listed compounds are chiral, with most commercial batches specifying >95% enantiomeric excess (e.g., >98% ee for (S)-3-fluoro derivatives) . The (2S) configuration is conserved in iodinated, brominated, and chlorinated analogs to maintain consistent spatial orientation .
Biological Activity
(2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₈H₁₁ClINO
- Molar Mass : 299.54 g/mol
- Functional Groups : Amino group, hydroxyl group, and a 3-iodophenyl moiety.
The hydrochloride form enhances its solubility in water, making it suitable for various biological assays and applications .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.
- Hydrophobic Interactions : The iodophenyl group can engage in hydrophobic interactions, which may enhance binding affinity to target proteins .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that this compound has the potential to inhibit bacterial growth, making it a candidate for further exploration in antimicrobial therapies .
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through modulation of key signaling pathways. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of various bacteria; potential for therapeutic use | |
| Anticancer | Induces apoptosis in cancer cells; affects signaling pathways | |
| Enzyme Interaction | Modulates activity of specific enzymes through binding interactions |
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, including HeLa and MCF-7. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity at micromolar concentrations. The mechanism was linked to the compound's ability to activate apoptotic pathways through caspase activation .
Q & A
Basic: What synthetic methodologies are recommended for preparing (2S)-2-Amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride?
Answer:
The synthesis typically involves enantioselective routes to preserve the (2S)-configuration. A common approach is the reduction of a ketone precursor, such as (3-iodophenyl)-2-oxoethylamine, using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymatic resolution . For example:
- Step 1: Prepare 2-(3-iodophenyl)glycine via Strecker synthesis using 3-iodobenzaldehyde, ammonium chloride, and potassium cyanide.
- Step 2: Reduce the nitrile group to an amine using LiAlH4 or catalytic hydrogenation.
- Step 3: Purify via recrystallization or column chromatography, ensuring >98% enantiomeric excess (ee) by chiral HPLC .
Key Considerations: Optimize reaction temperature and solvent polarity to minimize racemization. Use anhydrous conditions to prevent hydrolysis of intermediates .
Advanced: How can researchers resolve enantiomeric impurities in this compound?
Answer:
Enantiomeric purity is critical for pharmacological studies. Recommended methods include:
- Chiral HPLC: Use a Chiralpak® AD-H column with a hexane:isopropanol (80:20) mobile phase, monitoring at 254 nm. Adjust isopropanol content to resolve enantiomers (retention time difference ≥1.5 min) .
- Enzymatic Kinetic Resolution: Employ acylase enzymes (e.g., from Aspergillus species) to selectively hydrolyze the undesired (R)-enantiomer’s acetylated derivative .
- Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
Validation: Confirm ee via polarimetry or circular dichroism (CD) spectroscopy .
Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ at m/z 322.9974 (calculated for C8H10INOHCl) .
- FT-IR: Detect O-H (3200–3400 cm⁻¹) and N-H (1550–1650 cm⁻¹) stretches .
Purity Assessment: Use RP-HPLC (C18 column, 0.1% TFA in water:acetonitrile gradient) with UV detection at 220 nm .
Advanced: How should researchers design stability studies for this compound under varying pH conditions?
Answer:
- Accelerated Stability Testing:
- Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t1/2) using Arrhenius equations.
- pH-Dependent Stability: The compound is likely unstable in strongly alkaline conditions (pH >10) due to β-hydroxyl amine elimination. Use acidic buffers (pH 4–6) for long-term storage .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling .
- Ventilation: Ensure local exhaust ventilation to limit airborne exposure (OSHA PEL: 1 mg/m³ for similar amines) .
- Spill Management: Neutralize with 5% acetic acid, then absorb with inert material (e.g., vermiculite) .
- First Aid: For skin contact, rinse with water for 15 min; for eye exposure, use emergency eyewash stations .
Advanced: How can metabolic pathways of this compound be analyzed in vitro?
Answer:
- Liver Microsome Assay:
- CYP Enzyme Inhibition: Screen against CYP3A4/2D6 isozymes using fluorescent probes (e.g., midazolam for CYP3A4) .
Data Interpretation: Compare metabolite profiles with controls and reference standards. Use software (e.g., MetaboLynx) for pathway mapping .
Basic: What are the key applications of this compound in pharmacological research?
Answer:
- Receptor Binding Studies: Radiolabel the compound with 125I for competitive binding assays targeting G protein-coupled receptors (GPCRs) .
- Neuropharmacology: Investigate its potential as a dopamine or serotonin analogue in neuronal cell cultures (e.g., SH-SY5Y cells) .
- Antimicrobial Screening: Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC determination) .
Advanced: How can computational methods predict the compound’s physicochemical properties?
Answer:
- LogP Calculation: Use software like MarvinSketch or ACD/Labs to estimate partition coefficient (LogP ≈ 1.2), indicating moderate hydrophilicity .
- pKa Prediction: The amino group (pKa ~9.5) and hydroxyl group (pKa ~13) are calculated via ChemAxon, guiding solubility and ionization profiles .
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to predict blood-brain barrier permeability .
Validation: Compare predictions with experimental solubility (e.g., shake-flask method) and permeability (Caco-2 assay) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
